1-butyl-5-(difluoromethyl)-2-sulfanyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-BUTYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidinone family This compound is characterized by its unique structure, which includes a butyl group, a difluoromethyl group, a thiophene ring, and a sulfanyl group
Preparation Methods
The synthesis of 1-BUTYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidinone core.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides under basic conditions.
Incorporation of the Difluoromethyl Group: This can be achieved through difluoromethylation reactions using difluoromethylating agents.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Addition of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiolating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave irradiation and specific catalysts to expedite reactions .
Chemical Reactions Analysis
1-BUTYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to reduce the pyrimidinone core or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles such as amines or alkoxides.
Coupling Reactions: The thiophene ring can undergo cross-coupling reactions with various aryl or alkyl halides using palladium catalysts.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium or iodine, and specific reaction temperatures and times .
Scientific Research Applications
1-BUTYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent with broad-spectrum antibacterial and antifungal activities.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-BUTYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. For its anticancer activity, the compound may interfere with DNA synthesis or repair mechanisms, leading to the inhibition of cancer cell proliferation . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mode of action .
Comparison with Similar Compounds
1-BUTYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds such as:
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole Derivatives: These compounds also exhibit anticancer properties and have been studied for their antiproliferative activities.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives: These compounds are known for their antitumor activity and have been explored as epidermal growth factor receptor inhibitors.
The uniqueness of 1-BUTYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of functional groups and its broad-spectrum biological activities, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C16H15F2N3OS2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-butyl-5-(difluoromethyl)-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15F2N3OS2/c1-2-3-6-21-14-12(15(22)20-16(21)23)9(13(17)18)8-10(19-14)11-5-4-7-24-11/h4-5,7-8,13H,2-3,6H2,1H3,(H,20,22,23) |
InChI Key |
HJABQTIIKDRMHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=CC=CS3)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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